4H-1,2,4-Triazole, 4-methyl-3-(methylthio)-5-(2-thienyl)-
Overview
Description
4H-1,2,4-Triazole, 4-methyl-3-(methylthio)-5-(2-thienyl)- is a heterocyclic compound that contains a triazole ring substituted with a methyl group, a methylthio group, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazole, 4-methyl-3-(methylthio)-5-(2-thienyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thiosemicarbazide with α,β-unsaturated carbonyl compounds, followed by cyclization in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group.
Reduction: Reduction reactions can target the triazole ring or the thienyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the methylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, compounds containing the triazole ring are often studied for their antimicrobial, antifungal, and anticancer properties. This specific compound could be investigated for similar activities.
Medicine
In medicine, derivatives of triazoles are used as pharmaceuticals. This compound might be explored for its potential as a drug candidate or as a lead compound in drug discovery.
Industry
Industrially, triazole derivatives are used in the production of agrochemicals, dyes, and polymers. This compound could have applications in these areas as well.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological activity. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4H-1,2,4-Triazole, 3,5-dimethyl-
- 4H-1,2,4-Triazole, 3-(methylthio)-5-phenyl-
- 4H-1,2,4-Triazole, 4-methyl-3-(methylthio)-5-(phenyl)-
Uniqueness
The uniqueness of 4H-1,2,4-Triazole, 4-methyl-3-(methylthio)-5-(2-thienyl)- lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other triazole derivatives. This can influence its reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
4-methyl-3-methylsulfanyl-5-thiophen-2-yl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S2/c1-11-7(6-4-3-5-13-6)9-10-8(11)12-2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGGLWHLQWXTQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SC)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151544 | |
Record name | 4H-1,2,4-Triazole, 4-methyl-3-(methylthio)-5-(2-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80151544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24780362 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
116850-51-2 | |
Record name | 4H-1,2,4-Triazole, 4-methyl-3-(methylthio)-5-(2-thienyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116850512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1,2,4-Triazole, 4-methyl-3-(methylthio)-5-(2-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80151544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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